1-(5-Chloro-2-methoxyphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea
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Description
1-(5-Chloro-2-methoxyphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical name, TAK-659.
Scientific Research Applications
Nonlinear Optical Properties
Urea derivatives have been investigated for their nonlinear optical properties. For instance, studies on bis-chalcone derivatives doped in a polymer matrix have shown significant second harmonic generation (SHG) efficiency and third-order nonlinear optical properties. These derivatives exhibited promising results for applications in optical limiting materials due to their two-photon absorption phenomenon (Shettigar et al., 2006).
Anticonvulsant Activity
Urea and thiourea derivatives have been synthesized and evaluated for their anticonvulsant activities. A study reported that certain derivatives showed significant effectiveness in maximal electroshock (MES) and pentylenetetrazole (PTZ) induced convulsion models. Molecular docking studies supported the pharmacological results, indicating the potential of sulfonylurea derivatives in anticonvulsant therapy (Thakur et al., 2017).
Free Radical Scavenging
Urea derivatives have also been explored for their potential in reducing myocardial infarct size through free radical scavenging. For example, the novel low-molecular weight compound T-0162 was studied for its effects on superoxide anions and hydroxyl radicals both in vitro and in vivo, showing promising cardioprotective properties (Yamashita et al., 2000).
Corrosion Inhibition
Research on the corrosion behavior of mild steel in acidic solutions found that certain urea derivatives act as efficient corrosion inhibitors. These compounds exhibit mixed-type inhibition properties, suggesting their potential for protecting metal surfaces against corrosion (Bahrami & Hosseini, 2012).
Acetylcholinesterase Inhibition
Urea derivatives have been synthesized to target acetylcholinesterase, a key enzyme in neurodegenerative diseases. The synthesized flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas showed inhibitory activity against acetylcholinesterase, indicating their potential for the treatment of Alzheimer's disease (Vidaluc et al., 1995).
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(5-hydroxy-3-thiophen-2-ylpentyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3S/c1-23-15-5-4-13(18)11-14(15)20-17(22)19-8-6-12(7-9-21)16-3-2-10-24-16/h2-5,10-12,21H,6-9H2,1H3,(H2,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTQXFFGVQMAJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCCC(CCO)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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